molecular formula C15H14O2 B12871630 1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone

1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B12871630
M. Wt: 226.27 g/mol
InChI Key: IFOUNFLSULVBTG-UHFFFAOYSA-N
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Description

1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, featuring a methoxy group at the 3’ position and an ethanone group at the 2’ position

Preparation Methods

The synthesis of 1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives, which are commercially available or can be synthesized through established methods.

    Acylation: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents and conditions for these reactions include:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

Scientific Research Applications

1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethanone groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone can be compared with other biphenyl derivatives, such as:

    1-(3’-Hydroxy[1,1’-biphenyl]-2-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.

    1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone: Features a methyl group, which affects its physical and chemical properties compared to the methoxy derivative.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O2/c1-11(16)14-8-3-4-9-15(14)12-6-5-7-13(10-12)17-2/h3-10H,1-2H3

InChI Key

IFOUNFLSULVBTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OC

Origin of Product

United States

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